molecular formula C20H18 B097671 1H-Indene, 3,3'-(1,2-ethanediyl)bis- CAS No. 18657-57-3

1H-Indene, 3,3'-(1,2-ethanediyl)bis-

Cat. No. B097671
CAS RN: 18657-57-3
M. Wt: 258.4 g/mol
InChI Key: CQAQBIQKEFJNRZ-UHFFFAOYSA-N
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Description

The compound "1H-Indene, 3,3'-(1,2-ethanediyl)bis-" refers to a class of organic molecules that are derivatives of indene, where two indene units are linked by an ethane bridge. These compounds are of interest due to their potential applications in various fields, including materials science and catalysis.

Synthesis Analysis

The synthesis of indene derivatives often involves strategies that can introduce substituents at specific positions on the indene ring. For instance, the synthesis of 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was achieved through a green and facile strategy using acetic acid as a catalyst . Another example is the synthesis of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, which was synthesized by the reaction of butyllithium, arylindenes, and dibromoethane in a one-pot strategy . These methods demonstrate the versatility of synthetic approaches to create a library of indene derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic methods and crystallography. For example, the crystal structure of 2,2-Bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione was determined to crystallize in the monoclinic space group P21 . The molecular structure of the ninhydrin derivative was optimized using DFT/B3LYP method, and the electronic properties were discussed with the help of descriptors such as HOMO-LUMO and MEPS .

Chemical Reactions Analysis

Indene derivatives can participate in various chemical reactions, often serving as ligands for metal complexes that catalyze polymerization reactions. For instance, bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane was applied as a ligand for the fabrication of metal complexes used as catalysts for olefin polymerization . The reactivity of these compounds can be influenced by the nature of the substituents and the metal center they are coordinated to.

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives are closely related to their molecular structure. The presence of functional groups such as hydroxy or carbonyl can lead to the formation of hydrogen bonds, as seen in the major intermolecular interactions in the crystal structure of the ninhydrin derivative . The crystallographic data, such as space group and cell parameters, provide insight into the packing and intermolecular interactions within the crystal lattice .

Scientific Research Applications

Synthesis and Chemical Properties

  • Olefin Polymerization Catalysts : Bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane, a derivative of 1H-Indene, is synthesized and used as a ligand for metal complexes, serving as catalysts in olefin polymerization (Lotfi, Emamgholi, Bahrami, & Poorakbar, 2019).
  • Crystal Structure Analysis : Studies on the crystal structure of certain derivatives, such as α,β-unsaturated ketones, reveal detailed molecular arrangements and intermolecular interactions (Wang, Gong, Sun, & Yao, 2013).

Environmental and Chemical Separation

Materials Science

  • Polymerization Catalysis : Methylene-bridged metallocenes with 1H-indene ligands have been synthesized, showing effectiveness in polymerization catalysis and providing insights into molecular structures (Resconi, Camurati, Fiori, Balboni, Mercandelli, & Sironi, 2006).
  • Ultrasound-Assisted Synthesis : 1H-Indene derivatives synthesized via ultrasound-assisted methods offer an environmentally friendly approach with good yields and easy work-up processes (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011).

Synthesis of Complex Molecules

  • Ligand Synthesis : Efficient synthesis of complex ligands such as 1,2-bis(2,2′-bipyridinyl)ethane demonstrates the versatility of 1H-Indene derivatives in creating functional molecules (Lehn & Ziessel, 1988).

Crystallography

  • Crystal and Molecular Structure Studies : Research on compounds like tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) provides valuable insights into molecular and crystal structures (Baker, Crass, Maniska, & Craig, 1995).

Organic Chemistry

  • Copper-Catalyzed Arylative Cyclization : This process enables the creation of polysubstituted 1H-indenes, which can form polycyclic aromatic hydrocarbons with potential applications in various fields (Zeng, Ilies, & Nakamura, 2011).

properties

IUPAC Name

3-[2-(3H-inden-1-yl)ethyl]-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-8,11-12H,9-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAQBIQKEFJNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCC3=CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885060
Record name 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene, 3,3'-(1,2-ethanediyl)bis-

CAS RN

18657-57-3
Record name 1,2-Bis(3-indenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18657-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018657573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene, 3,3'-(1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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